molecular formula C13H16N4O4S2 B2831256 N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide CAS No. 545384-22-3

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide

Cat. No.: B2831256
CAS No.: 545384-22-3
M. Wt: 356.42
InChI Key: TYVQUHJULWQWIF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions, followed by the introduction of dimethyl groups via alkylation. The benzenesulfonamide moiety is then attached through sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also emphasize the importance of purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzenesulfonamide moieties.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-chlorobenzenesulfonamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of the methanesulfonamido group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQUHJULWQWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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